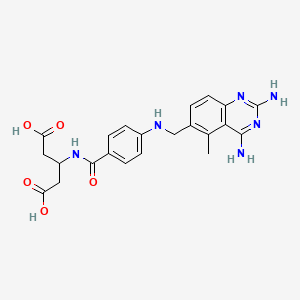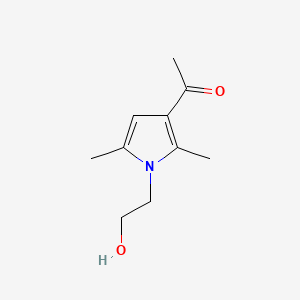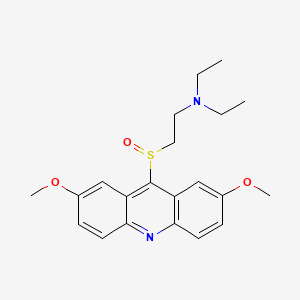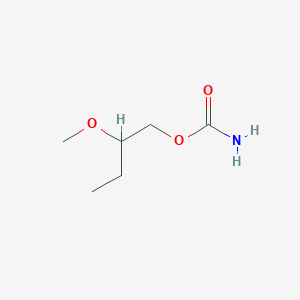
2-Methoxybutyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The compound is known for its stability and ability to form hydrogen bonds, making it useful in different chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxybutanol with an isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as dibutyltin dilaurate. Another method involves the reaction of 2-methoxybutanol with phosgene, followed by the addition of ammonia or an amine to form the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis methods. One such method utilizes carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This approach is environmentally friendly and allows for efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxybutyl carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybutyl carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Uniqueness
2-Methoxybutyl carbamate is unique due to its methoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methoxybutyl carbamate |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9-2)4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
RZEOUHJOKXFKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

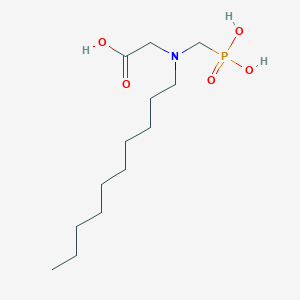
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
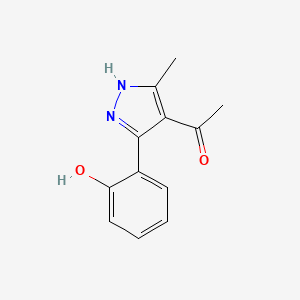
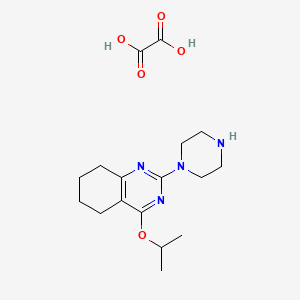
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
